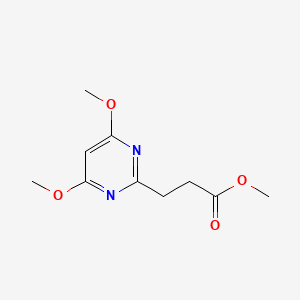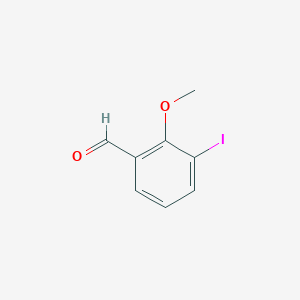![molecular formula C11H15N5 B3043533 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine CAS No. 885499-56-9](/img/structure/B3043533.png)
1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine
Descripción general
Descripción
1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine is a compound known for its significant role as an inhibitor of protein kinase B (PKB or Akt). This compound is part of a class of molecules that have shown potential in cancer therapy due to their ability to interfere with intracellular signaling pathways that regulate cell growth and survival .
Mecanismo De Acción
Target of Action
The primary target of 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine is Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This means it competes with ATP for binding to the kinase, thereby inhibiting its activity .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . PKB is a key downstream component in this pathway . When extracellular growth factors bind to tyrosine receptor kinases at the cell surface, it leads to the activation of PI3K . This in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3), which promotes the activation of PKB . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
While the compound is active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that it has a significant impact on the molecular and cellular effects of PKB’s action.
Análisis Bioquímico
Biochemical Properties
1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine interacts with PKB, providing ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . The nature of these interactions involves the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines .
Cellular Effects
The effects of this compound on cells are significant. It influences cell function by modulating signaling through PKB . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with PKB promotes both cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with PKB, leading to enzyme inhibition . This results in changes in gene expression and impacts several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Temporal Effects in Laboratory Settings
It is known that the compound is a potent and orally bioavailable inhibitor of PKB
Dosage Effects in Animal Models
Early studies have shown that representative compounds strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Metabolic Pathways
The metabolic pathways involving this compound are centered around its interaction with PKB
Transport and Distribution
Current knowledge suggests that its effects are primarily localized to areas where PKB signaling is active .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interaction with PKB
Métodos De Preparación
The synthesis of 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with piperidine derivatives. This reaction is often carried out in solvents such as 1-butanol or 1,4-dioxane . The resulting intermediate compounds can then be further modified to enhance their bioavailability and selectivity .
Análisis De Reacciones Químicas
1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions where the chlorine atom is replaced by different amine groups.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrrolo[2,3-d]pyrimidine ring, affecting the compound’s activity and stability.
Common Reagents and Conditions: Typical reagents include hydrogen chloride (HCl) for deprotection steps and various amines for substitution reactions.
Aplicaciones Científicas De Investigación
1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine has several scientific research applications:
Comparación Con Compuestos Similares
1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine can be compared with other similar compounds such as:
4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines: These compounds also inhibit PKB but may have different selectivity and bioavailability profiles.
Janus Kinase 3 (Jak3) inhibitors: Compounds like CP-690,550 share a similar mechanism of action but target different kinases.
Pyrimidine-based drugs: Drugs like methotrexate and imatinib also contain pyrimidine rings and are used in cancer therapy.
The uniqueness of this compound lies in its high selectivity for PKB and its potential for oral bioavailability, making it a promising candidate for further development in cancer therapy .
Propiedades
IUPAC Name |
1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c12-8-2-5-16(6-3-8)11-9-1-4-13-10(9)14-7-15-11/h1,4,7-8H,2-3,5-6,12H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYJTCRGELSHIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=NC3=C2C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3043457.png)

![(1R,2R,3S,4S)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3043460.png)




![(1S,6S)-4,5-benzo-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B3043468.png)


![(2R,4Ar,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B3043473.png)
